molecular formula C6H6Cl3NO2 B14337327 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene CAS No. 106054-93-7

1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene

Cat. No.: B14337327
CAS No.: 106054-93-7
M. Wt: 230.5 g/mol
InChI Key: LTSXYPJTNOYWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene is a conjugated diene with unique structural features It contains three chlorine atoms, a nitro group, and a methyl group attached to a pentadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene typically involves the chlorination of 4-methyl-3-nitropenta-1,3-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can react with electrophiles, such as halogens or hydrogen halides, leading to the formation of addition products.

    Oxidation: Oxidative cleavage of the double bonds can yield carbonyl compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Electrophilic Addition: Reagents like bromine or hydrogen chloride are commonly used under mild conditions.

    Oxidation: Ozone (O3) or other strong oxidizing agents can be employed.

    Reduction: Catalytic hydrogenation or metal hydrides are typical reducing agents.

Major Products

    Electrophilic Addition: 1,2-dichloro-4-methyl-3-nitropentane and 1,4-dichloro-4-methyl-3-nitropentane.

    Oxidation: Aldehydes or ketones, depending on the reaction conditions.

    Reduction: 1,1,2-Trichloro-4-methyl-3-aminopenta-1,3-diene.

Scientific Research Applications

1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene involves its interaction with molecular targets through electrophilic addition and substitution reactions. The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances its reactivity towards nucleophiles. The compound can form stable intermediates, which further react to yield various products.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Trichloro-4-methyl-3-nitrobutane
  • 1,1,2-Trichloro-4-methyl-3-nitrohexane
  • 1,1,2-Trichloro-4-methyl-3-nitro-2-pentene

Uniqueness

1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene is unique due to its conjugated diene structure, which imparts distinct reactivity compared to its non-conjugated counterparts. The combination of chlorine and nitro groups also enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

106054-93-7

Molecular Formula

C6H6Cl3NO2

Molecular Weight

230.5 g/mol

IUPAC Name

1,1,2-trichloro-4-methyl-3-nitropenta-1,3-diene

InChI

InChI=1S/C6H6Cl3NO2/c1-3(2)5(10(11)12)4(7)6(8)9/h1-2H3

InChI Key

LTSXYPJTNOYWCM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.